3-Bromo-4-nitro-1H-indazole-6-carboxylic acid
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Description
Chemical Reactions Analysis
While there are various chemical reactions involving indazole derivatives , the specific chemical reactions involving “3-Bromo-4-nitro-1H-indazole-6-carboxylic acid” are not explicitly mentioned in the papers I found.
Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-4-nitro-1H-indazole-6-carboxylic acid” are not explicitly mentioned in the papers I found .
Scientific Research Applications
Medicinal Chemistry
Indazole-containing heterocyclic compounds have a wide variety of medicinal applications . They are used as:
Synthesis of Bicyclic Compounds
“3-Bromo-1H-indazole-6-carboxylic Acid” is used in the preparation of bicyclic compounds as 15-PGDH inhibitors . 15-PGDH is an enzyme that plays a role in various biological processes, including inflammation and cancer progression. Inhibitors of this enzyme can potentially be used as therapeutic agents.
Synthetic Approaches to Indazoles
The synthesis of indazoles involves several strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and the synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .
Antiviral Applications
Indazole derivatives have been found to have potential antiviral properties . For example, they have been used in the treatment of HIV .
Anti-Inflammatory Applications
Indazole compounds have been used as anti-inflammatory agents . They can potentially be used in the treatment of various inflammatory diseases .
Contraceptive Applications
Indazole derivatives have also been used in contraceptive applications . They can potentially be used in the development of new contraceptive drugs .
properties
IUPAC Name |
3-bromo-4-nitro-2H-indazole-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVGNMVCHCUSLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646361 |
Source
|
Record name | 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-nitro-1H-indazole-6-carboxylic acid | |
CAS RN |
885521-11-9 |
Source
|
Record name | 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885521-11-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00646361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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